molecular formula C8H6F2N2O B12074659 3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL

3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL

Cat. No.: B12074659
M. Wt: 184.14 g/mol
InChI Key: GNOHOTKVCPLISI-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family This compound is characterized by the presence of a difluoromethyl group attached to the imidazo[1,2-A]pyridine scaffold, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL typically involves the functionalization of the imidazo[1,2-A]pyridine core. One common method is the hydroxydifluoromethylation of imidazo[1,2-A]pyridines, which can be achieved using reagents such as 1,1,1,3,3,3-hexafluoro-2-propanol . This reaction proceeds under mild conditions and provides the desired product in good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and isolation of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo[1,2-A]pyridine core.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-A]pyridine scaffold.

Scientific Research Applications

3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules with potential biological activity.

    Biology: The compound is studied for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It has potential therapeutic applications due to its unique chemical properties, which may contribute to the development of new pharmaceuticals.

    Industry: The compound is used in material science for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the modulation of specific enzymes or receptors, leading to changes in cellular processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL can be compared with other similar compounds, such as:

    Imidazo[1,2-A]pyridine: A parent compound with a similar core structure but lacking the difluoromethyl group.

    Imidazo[1,2-A]pyrimidine: Another heterocyclic compound with a similar scaffold but different functional groups.

    Imidazo[1,2-A]pyrazine: A related compound with a different nitrogen arrangement in the ring structure.

The uniqueness of this compound lies in the presence of the difluoromethyl group, which imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.

Properties

Molecular Formula

C8H6F2N2O

Molecular Weight

184.14 g/mol

IUPAC Name

3-(difluoromethyl)imidazo[1,2-a]pyridin-8-ol

InChI

InChI=1S/C8H6F2N2O/c9-7(10)5-4-11-8-6(13)2-1-3-12(5)8/h1-4,7,13H

InChI Key

GNOHOTKVCPLISI-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)O)C(F)F

Origin of Product

United States

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